molecular formula C10H17NO6S B8666189 3-tert-Butoxycarbonyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid methyl ester

3-tert-Butoxycarbonyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid methyl ester

Cat. No. B8666189
M. Wt: 279.31 g/mol
InChI Key: HLPVPIYDMJMMPL-UHFFFAOYSA-N
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Patent
US09303012B2

Procedure details

A solution of O3-tert-butyl O4-methyl 1,1-dioxo-1,3-thiazolidine-3,4-dicarboxylate (Example 127 a, 0.35 g, 1.25 mmol) and lithium hydroxide hydrate (63.1 mg, 1.5 mmol) in THF (3.5 mL) and water (1.05 mL) was stirred for 20 h at ambient temperature. The reaction mixture was poured onto ice/0.1N HCl (25 mL) and extracted with EtOAc (2×25 mL). The combined extracts were washed with ice/brine (1×25 mL), dried over Na2SO4 and filtered. The solvent was removed under reduced pressure to give the title compound (306 mg, 92%) as colorless foam, MS (ESI) m/e=264.05 [M−H−].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
63.1 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.05 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:18])[CH2:6][CH:5]([C:7]([O:9]C)=[O:8])[N:4]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:3]1.O.[OH-].[Li+]>C1COCC1.O>[C:14]([O:13][C:11]([N:4]1[CH:5]([C:7]([OH:9])=[O:8])[CH2:6][S:2](=[O:1])(=[O:18])[CH2:3]1)=[O:12])([CH3:17])([CH3:15])[CH3:16] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S1(CN(C(C1)C(=O)OC)C(=O)OC(C)(C)C)=O
Name
Quantity
63.1 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
3.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.05 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice/0.1N HCl (25 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×25 mL)
WASH
Type
WASH
Details
The combined extracts were washed with ice/brine (1×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CS(CC1C(=O)O)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 306 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.